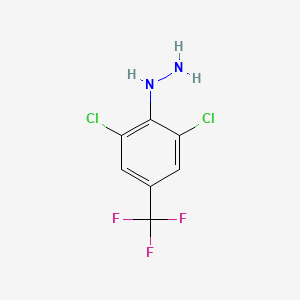

2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine

Description

Properties

IUPAC Name |

[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2F3N2/c8-4-1-3(7(10,11)12)2-5(9)6(4)14-13/h1-2,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYOWOHMZNWQLFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)NN)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350838 | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86398-94-9 | |

| Record name | [2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86398-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine. This compound, a key intermediate in the synthesis of the broad-spectrum insecticide Fipronil, is of significant interest to researchers in agrochemicals and medicinal chemistry. This document consolidates essential data, outlines detailed experimental protocols for its synthesis and subsequent reactions, and presents critical visualizations to facilitate a deeper understanding of its chemical behavior.

Molecular Structure and Properties

This compound is a substituted aromatic hydrazine characterized by the presence of two chlorine atoms and a trifluoromethyl group on the phenyl ring. These substitutions significantly influence its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| CAS Number | 86398-94-9[1] |

| Molecular Formula | C₇H₅Cl₂F₃N₂[1] |

| Molecular Weight | 245.03 g/mol [1] |

| Melting Point | 58-60 °C (lit.), 65-67 °C[1][2] |

| Boiling Point | 223.9 ± 40.0 °C at 760 mmHg (Predicted)[1][2] |

| Density | 1.6 ± 0.1 g/cm³ (Predicted)[1][2] |

| Appearance | Solid |

| Solubility | Soluble in organic solvents. |

| pKa | 3.30 ± 0.33 (Predicted)[2] |

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the diazotization of 2,6-dichloro-4-(trifluoromethyl)aniline followed by reduction of the resulting diazonium salt.

Synthesis of the Precursor: 2,6-Dichloro-4-(trifluoromethyl)aniline

A common method for the synthesis of the aniline precursor is the chlorination of 4-(trifluoromethyl)aniline.

Experimental Protocol: Chlorination of 4-(trifluoromethyl)aniline

-

Reaction Setup: To a solution of 4-(trifluoromethyl)aniline in a suitable solvent (e.g., chloroform), slowly add a chlorinating agent such as sulfuryl chloride.

-

Temperature Control: Maintain the reaction temperature between 0-5 °C using an ice bath to control the exothermicity of the reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench the reaction with water and separate the organic layer.

-

Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization.

Synthesis of this compound

Experimental Protocol: Diazotization and Reduction

-

Diazotization:

-

Dissolve 2,6-dichloro-4-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Reduction:

-

In a separate flask, prepare a solution of a reducing agent, such as stannous chloride in concentrated hydrochloric acid or sodium sulfite in water.

-

Cool the reducing solution to 0-5 °C.

-

Slowly add the previously prepared diazonium salt solution to the reducing solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir and slowly warm to room temperature.

-

-

Isolation and Purification:

-

The resulting phenylhydrazine hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with a small amount of cold water.

-

To obtain the free base, suspend the hydrochloride salt in water and add a base (e.g., sodium hydroxide solution) until the solution is alkaline.

-

Extract the free hydrazine with an organic solvent like diethyl ether or dichloromethane.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound. The product can be further purified by recrystallization.

-

Logical Workflow for Synthesis:

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Peaks/Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.5 (s, 2H, Ar-H), ~5.5 (br s, 1H, NH), ~3.8 (br s, 2H, NH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~145 (C-N), ~130-135 (Ar-C-Cl), ~125 (q, J ≈ 272 Hz, CF₃), ~120-125 (Ar-C-H), ~120-125 (Ar-C-CF₃) |

| FT-IR (KBr, cm⁻¹) | ν: ~3300-3400 (N-H stretching), ~1600 (aromatic C=C stretching), ~1300 (C-F stretching), ~700-800 (C-Cl stretching) |

| Mass Spec. (EI) | m/z: 244/246/248 (M⁺, isotopic pattern for 2 Cl), fragments corresponding to loss of NH₂, N₂H₃, Cl, and CF₃. |

Applications in Synthesis

The primary application of this compound is as a key building block in the synthesis of Fipronil and other related phenylpyrazole insecticides.[3][4] It is also a valuable reagent in the synthesis of various heterocyclic compounds.

Synthesis of Fipronil

The synthesis of Fipronil involves the condensation of this compound with a pyrazole precursor.

Experimental Workflow: Synthesis of Fipronil Intermediate

Caption: Key step in the synthesis of a Fipronil intermediate.

Synthesis of 1,2,3-Triazoles

While not a direct reaction of the hydrazine, the corresponding azide, (2-azido-1,3-dichloro-5-trifluoromethyl)benzene, which can be synthesized from the parent aniline, undergoes [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles. This highlights the utility of the core chemical scaffold in accessing a diverse range of heterocyclic structures.

Experimental Protocol: Synthesis of 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-[1][3][5]-triazoles

-

Reaction Setup: In a reaction vessel, dissolve (2-azido-1,3-dichloro-5-trifluoromethyl)benzene, a terminal alkyne, a copper(I) catalyst (e.g., CuI), and a base (e.g., DIPEA) in a suitable solvent like THF.

-

Reaction Conditions: Stir the reaction mixture at room temperature.

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel to obtain the desired 1,4-disubstituted triazole product.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This compound is a vital intermediate in the chemical industry, particularly for the production of agrochemicals. Its synthesis, while involving standard organic transformations, requires careful control of reaction conditions to ensure high purity and yield. The structural information and protocols detailed in this guide provide a solid foundation for researchers and drug development professionals working with this and related compounds, enabling further exploration of its synthetic potential and applications.

References

An In-depth Technical Guide to the Synthesis of 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine, a crucial intermediate in the production of the broad-spectrum insecticide, Fipronil.[1] The primary and most established synthetic route involves a two-step process: the diazotization of 2,6-dichloro-4-(trifluoromethyl)aniline followed by the reduction of the resulting diazonium salt. This document offers detailed experimental protocols for this pathway, presents quantitative data in a clear, tabular format, and includes visual diagrams to elucidate the reaction sequence and workflow. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in agrochemical synthesis and drug development.

Introduction

This compound, with the CAS number 86398-94-9, is a substituted phenylhydrazine of significant industrial importance.[1] Its molecular structure, featuring a trifluoromethyl group and two chlorine atoms on the phenyl ring, makes it a key building block in the synthesis of various agrochemicals. Most notably, it is an essential precursor to Fipronil, a widely used phenylpyrazole insecticide. The purity and yield of this intermediate directly impact the quality and cost-effectiveness of the final active ingredient. This guide focuses on the prevalent synthesis method, providing a detailed, practical, and data-driven account of the process.

Synthesis Pathway

The principal synthesis pathway for this compound commences with the commercially available 2,6-dichloro-4-(trifluoromethyl)aniline. The synthesis proceeds in two distinct steps:

-

Diazotization: The primary amine group of 2,6-dichloro-4-(trifluoromethyl)aniline is converted into a diazonium salt using a diazotizing agent, typically sodium nitrite, in the presence of a strong acid like hydrochloric acid.

-

Reduction: The intermediate diazonium salt is then reduced to the corresponding hydrazine derivative. A common and effective reducing agent for this transformation is tin(II) chloride in a strongly acidic medium.

The overall reaction can be summarized as follows:

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

The following protocols are based on established laboratory procedures and provide a detailed methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) |

| 2,6-Dichloro-4-(trifluoromethyl)aniline | C₇H₄Cl₂F₃N | 230.02 |

| Sodium Nitrite | NaNO₂ | 69.00 |

| Hydrochloric Acid (concentrated) | HCl | 36.46 |

| Tin(II) Chloride | SnCl₂ | 189.60 |

| Water | H₂O | 18.02 |

Step 1: Diazotization of 2,6-Dichloro-4-(trifluoromethyl)aniline

This procedure details the formation of the 2,6-dichloro-4-(trifluoromethyl)benzenediazonium chloride intermediate.

Procedure:

-

In a suitable reaction vessel, dissolve 1.73 g (7.5 mmol) of 2,6-dichloro-4-(trifluoromethyl)aniline in a mixture of 10 mL of concentrated hydrochloric acid and 10 mL of water.[2]

-

Cool the resulting solution to 0 °C in an ice bath with continuous stirring.[2]

-

Slowly add a solution of 0.62 g (9.0 mmol) of sodium nitrite in a minimal amount of water to the cooled aniline solution. Maintain the temperature at 0 °C throughout the addition.[2]

-

After the complete addition of the sodium nitrite solution, continue to stir the yellow solution at 0 °C for 2 hours to ensure the complete formation of the diazonium salt.[2] The resulting solution contains the 2,6-dichloro-4-(trifluoromethyl)benzenediazonium chloride and is used directly in the next step.

References

A Comprehensive Technical Guide to the Physical Properties of 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine is a complex chemical intermediate with the CAS number 86398-94-9.[1] Its structure, featuring a phenylhydrazine core with chlorine and trifluoromethyl substitutions, makes it a significant compound in the agrochemical industry.[1] This molecule is primarily recognized for its crucial role as a precursor in the synthesis of Fipronil, a widely used broad-spectrum insecticide.[1] The purity of this compound, often required to be above 99%, is critical as impurities can affect the efficacy and safety of the final product.[1] This guide provides an in-depth overview of its physical properties, available experimental data, and its primary application.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. This data is essential for handling, storage, and application of the compound in a research and development setting.

| Property | Value | Source(s) |

| Molecular Formula | C7H5Cl2F3N2 | [2][3] |

| Molecular Weight | 245.03 g/mol | [2][3] |

| Melting Point | 58-60 °C (lit.) / 65-67 °C | [2][4] |

| Boiling Point | 224.0±40.0 °C (Predicted) / 223.9±40.0 °C at 760 mmHg | [2][4] |

| Density | 1.596±0.06 g/cm³ (Predicted) / 1.6±0.1 g/cm³ | [2][4] |

| pKa | 3.30±0.33 (Predicted) | [4] |

| Flash Point | 89.2±27.3 °C | [2] |

| Refractive Index | 1.559 | [2] |

| Storage Temperature | Under inert gas (nitrogen or Argon) at 2-8°C | [4] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively available in the public domain. However, standard laboratory procedures are employed for these measurements.

General Protocol for Melting Point Determination:

A calibrated melting point apparatus is used. A small, dry sample of the compound is packed into a capillary tube to a depth of 2-3 mm. The tube is placed in the apparatus, and the temperature is increased at a steady rate. The temperature range from which the substance begins to melt to when it becomes completely liquid is recorded as the melting point.

General Protocol for Spectroscopic Analysis (NMR, IR):

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For ¹H and ¹³C NMR, a sample is dissolved in a deuterated solvent (e.g., CDCl₃). The solution is placed in an NMR tube and analyzed using an NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a standard.

-

Infrared (IR) Spectroscopy: A small amount of the solid sample is typically analyzed using an FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the bonds within the molecule.

Applications and Synthesis Pathway

The primary application of this compound is as a key intermediate in the manufacturing of the insecticide Fipronil.[1] The synthesis involves a multi-step process where this hydrazine derivative is reacted with other precursors to form the final active ingredient.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the characterization of a synthesized chemical compound like this compound.

Safety and Handling

This compound is classified as an acute toxicant (Category 4 for oral, dermal, and inhalation routes), a skin irritant (Category 2), and an eye irritant (Category 2).[2] It is also suspected of causing cancer (Carcinogenicity, Category 2).[2] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area to avoid inhalation of dust or fumes.[2]

Conclusion

References

An In-depth Technical Guide to the Spectral Characteristics of 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This compound is a key intermediate in the synthesis of various agrochemicals, notably Fipronil.[1] Understanding its spectral properties is crucial for reaction monitoring, quality control, and characterization of related derivatives.

Synthesis Pathway

The most common synthetic route to 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine involves a two-step process starting from 2,6-dichloro-4-(trifluoromethyl)aniline. The aniline is first diazotized, followed by a reduction of the resulting diazonium salt to yield the desired phenylhydrazine.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectral data, as well as the expected mass spectrometry (MS) fragmentation patterns for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.5 | s | 2H | Aromatic C-H |

| ~ 5.0 - 6.0 | br s | 1H | N-H (hydrazine) |

| ~ 3.5 - 4.5 | br s | 2H | NH₂ (hydrazine) |

Note: The chemical shifts of the N-H protons are highly dependent on the solvent and concentration and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 145 | C-NHNH₂ |

| ~ 130 (q) | C-CF₃ |

| ~ 125 | C-Cl |

| ~ 120 (q) | CF₃ |

| ~ 118 | Aromatic C-H |

Note: The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400 - 3200 | N-H | Stretching (asymmetric and symmetric) |

| ~ 1600 | C=C | Aromatic ring stretching |

| 1350 - 1100 | C-F | Stretching |

| 850 - 750 | C-Cl | Stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment |

| 244/246/248 | [M]⁺ (Molecular ion peak with isotopic pattern for 2 Cl atoms) |

| 213/215/217 | [M - NHNH₂]⁺ |

| 178/180 | [M - NHNH₂ - Cl]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled experiment.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 200 ppm.

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

Solid (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Solid (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.

-

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

A background spectrum of the empty sample holder (or pure KBr pellet) should be collected and subtracted from the sample spectrum.

-

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Data Acquisition (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 50-500.

-

The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

-

References

A Comprehensive Technical Guide to the Thermal Stability of 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the thermal stability of 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine, a key intermediate in the synthesis of the broad-spectrum insecticide, Fipronil.[1] Due to a lack of specific publicly available experimental data on the thermal decomposition of this compound, this document establishes a theoretical framework based on the known thermal behavior of structurally related molecules and general principles of thermal analysis. It outlines hypothetical experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and discusses the anticipated decomposition pathways. This guide is intended to be a valuable resource for researchers and professionals involved in the synthesis, handling, and formulation of this important chemical intermediate, providing a foundation for ensuring process safety and product quality.

Introduction

This compound (C₇H₅Cl₂F₃N₂) is a substituted aromatic hydrazine of significant industrial importance, primarily serving as a critical building block in the manufacturing of Fipronil.[1] The presence of chloro and trifluoromethyl functional groups on the phenyl ring influences the molecule's chemical reactivity and physical properties, including its thermal stability. A thorough understanding of the thermal behavior of this compound is paramount for safe handling, process optimization, and for defining storage and transportation conditions.

Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are essential tools for characterizing the thermal stability of chemical compounds. TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and mass loss events. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions such as melting, crystallization, and decomposition.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 86398-94-9 | [1] |

| Molecular Formula | C₇H₅Cl₂F₃N₂ | |

| Molecular Weight | 245.04 g/mol | |

| Melting Point | 58-60 °C | |

| Boiling Point | 224.0 ± 40.0 °C (Predicted) | |

| Density | 1.596 ± 0.06 g/cm³ (Predicted) | |

| Appearance | Solid |

Table 1: Physicochemical Properties of this compound

Hypothetical Thermal Decomposition Pathway

While specific experimental data is unavailable, a plausible thermal decomposition pathway for this compound can be postulated based on the known chemistry of phenylhydrazines and halogenated aromatic compounds. The decomposition is likely to be a multi-step process.

Caption: Hypothetical thermal decomposition pathway for this compound.

The initial decomposition step may involve the cleavage of the relatively weak N-N bond of the hydrazine moiety. This could be followed by the fragmentation of the aromatic ring and the release of various gaseous products at higher temperatures. The presence of chlorine and fluorine atoms is expected to influence the decomposition products, potentially leading to the formation of hydrogen chloride (HCl) and hydrogen fluoride (HF).

Experimental Protocols for Thermal Analysis

The following sections outline hypothetical, yet standard, experimental protocols for conducting TGA and DSC analyses of this compound. These protocols are based on established methodologies for the thermal analysis of organic compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer with a high-precision balance and a furnace capable of controlled heating.

Experimental Workflow:

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) should be analyzed to determine:

-

Onset temperature of decomposition (Tₒ): The temperature at which significant mass loss begins.

-

Peak decomposition temperature(s) (Tₚ): The temperature(s) at which the rate of mass loss is maximal.

-

Percentage of mass loss: The amount of mass lost at each decomposition step.

-

Residual mass: The percentage of mass remaining at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to identify any other thermal events such as decomposition exotherms or endotherms.

Instrumentation: A calibrated differential scanning calorimeter.

Experimental Workflow:

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Data Analysis: The DSC thermogram (heat flow vs. temperature) should be analyzed to identify:

-

Melting point (Tₘ): Characterized by an endothermic peak.

-

Enthalpy of fusion (ΔH𝒻): Calculated from the area of the melting peak.

-

Decomposition: Often indicated by a broad exothermic event at temperatures above the melting point.

Anticipated Thermal Stability Data

Based on the thermal behavior of other halogenated and trifluoromethyl-substituted aromatic compounds, the following is a hypothetical summary of the expected thermal stability data for this compound.

| Parameter | Anticipated Value | Method |

| Melting Point (Tₘ) | ~58-60 °C | DSC |

| Onset of Decomposition (Tₒ) | > 150 °C | TGA |

| Peak Decomposition Temperature (Tₚ) | > 200 °C | TGA/DTG |

| Decomposition Enthalpy | Exothermic | DSC |

Table 2: Anticipated Thermal Stability Data

It is important to note that these are estimated values and actual experimental results may vary depending on the specific experimental conditions, such as heating rate and atmosphere.

Conclusion

This technical guide has provided a theoretical yet comprehensive overview of the thermal stability of this compound. While specific experimental data remains to be published, the outlined hypothetical experimental protocols and anticipated results offer a solid foundation for researchers and professionals working with this compound. The provided information underscores the importance of conducting thorough thermal analysis to ensure the safe handling, processing, and storage of this key industrial intermediate. The methodologies and theoretical considerations presented herein should facilitate future experimental investigations into the thermal properties of this compound.

References

A Comprehensive Technical Guide to 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine for Researchers and Drug Development Professionals

An In-depth Review of Commercial Availability, Physicochemical Properties, Synthetic Applications, and Biological Significance

This technical guide provides a detailed overview of 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine, a key chemical intermediate in the synthesis of the broad-spectrum phenylpyrazole insecticide, fipronil. This document is intended for researchers, scientists, and professionals in the fields of drug development, agrochemical synthesis, and materials science. It consolidates information on commercial suppliers, physicochemical properties, a representative synthetic protocol for its use, and the biological signaling pathway of its principal derivative, fipronil.

Commercial Availability

This compound is available from a range of commercial chemical suppliers. These companies offer varying grades and quantities of the compound, catering to both research and industrial-scale needs. A summary of prominent suppliers is provided in Table 1. Researchers are advised to request certificates of analysis from suppliers to ensure the purity and quality of the material for their specific applications.

Table 1: Commercial Suppliers of this compound and Related Compounds

| Supplier | Location | Notes |

| CHEMLYTE SOLUTIONS CO.,LTD (via Echemi)[1] | China | Listed as a manufacturer. |

| NINGBO INNO PHARMCHEM CO.,LTD[2] | China | Highlights the compound's role in agrochemicals. |

| Matrix Scientific | USA | Lists the related compound 2,4-Dichloro-6-(trifluoromethyl)phenylhydrazine.[3] |

| BLD Pharm | USA | Offers a variety of related trifluoromethyl phenylhydrazine compounds.[4] |

| Sigma-Aldrich (Merck) | Global | Provides a range of related trifluoromethyl phenylhydrazine compounds.[5] |

| Capot Chemical Co., Ltd. | China | General supplier of phenylhydrazine derivatives.[6] |

| Chem-Impex | USA | Supplies related trifluoromethyl phenylhydrazine hydrochlorides.[7] |

| Elam Pharma | India | Manufacturer of various phenylhydrazine compounds.[8][9] |

| Oakwood Chemical | USA | Offers related trifluoromethyl phenylhydrazine hydrochlorides.[10] |

| Santa Cruz Biotechnology | USA | Provides the compound for research use.[11] |

Physicochemical and Quantitative Data

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in chemical synthesis. The key quantitative data for this compound are summarized in Table 2.

Table 2: Quantitative Data for this compound

| Property | Value | Source(s) |

| CAS Number | 86398-94-9 | [1][9][11] |

| Molecular Formula | C₇H₅Cl₂F₃N₂ | [1][9][11] |

| Molecular Weight | 245.03 g/mol | [1][9][11] |

| Purity | Often >99% | [12] |

| Melting Point | 65-67 °C | [9] |

| Boiling Point | 223.9 ± 40.0 °C at 760 mmHg | [9] |

| Density | 1.6 ± 0.1 g/cm³ | [9] |

| Flash Point | 89.2 ± 27.3 °C | [9] |

| InChIKey | FYOWOHMZNWQLFG-UHFFFAOYSA-N | [1] |

Experimental Protocols: Synthesis of Fipronil

This compound is a critical precursor in the multi-step synthesis of fipronil. While the complete synthesis is complex, a key transformation involves the formation of a pyrazole ring system. A representative experimental protocol for a crucial step in the synthesis of fipronil, the oxidation of the immediate thiopyrazole precursor, is detailed below. This protocol is based on information from the patent literature.

Objective: To synthesize fipronil via oxidation of 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole.

Materials:

-

5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole

-

Trichloroacetic acid

-

Chlorobenzene

-

Boric acid

-

50% Aqueous Hydrogen Peroxide (H₂O₂)

-

Ethyl acetate

-

Reaction vessel with cooling capabilities and stirring

-

Filtration apparatus

-

Purification setup (e.g., recrystallization apparatus)

Procedure:

-

A mixture of trichloroacetic acid (1200 g), chlorobenzene (300 g), and boric acid (2 g) is prepared in a suitable reaction vessel.

-

To this mixture, add 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole (421 g).

-

The reaction mixture is cooled to a temperature of 15-20°C with constant stirring.

-

Carefully add 50% aqueous hydrogen peroxide (68 g) to the cooled mixture.

-

The reaction is stirred for approximately 20 hours at 15-20°C.

-

Following the reaction period, the product, fipronil, is isolated via filtration.

-

The crude fipronil is then purified. A suggested method is recrystallization using chlorobenzene followed by a mixture of ethyl acetate and chlorobenzene (80:20 v/v) to yield fipronil with a purity greater than 97%.

Safety Precautions: This synthesis involves hazardous materials and should be conducted by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Visualizing the Synthesis and Mechanism of Action

To better illustrate the processes involved, the following diagrams, created using the DOT language, depict the experimental workflow for fipronil synthesis and the biological signaling pathway of its action.

Caption: A flowchart illustrating the key steps in the synthesis of fipronil.

Caption: The signaling pathway of fipronil in the insect central nervous system.

Biological Significance: Mechanism of Action of Fipronil

While this compound is a precursor, its ultimate biological relevance lies in the action of its derivative, fipronil. Fipronil is a potent neurotoxin in insects due to its specific interaction with their central nervous system.

The primary mode of action of fipronil is the disruption of the normal functioning of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). Fipronil blocks the GABA-gated chloride channels (GABA-A receptors) in insect neurons. It also affects glutamate-gated chloride (GluCl) channels, which are unique to invertebrates.[3] By binding to these receptors, fipronil prevents the influx of chloride ions into the neuron. This inhibition of the inhibitory signal leads to a state of hyperexcitation of the insect's nerves and muscles, ultimately resulting in paralysis and death.[3]

The selective toxicity of fipronil towards insects is a key feature for its use in agriculture and veterinary medicine. This selectivity is primarily due to a significantly higher binding affinity for insect GABA-A receptors compared to their mammalian counterparts.[3][13][14] This difference in affinity minimizes the off-target effects on mammals, making it a relatively safe and effective insecticide when used as directed.

References

- 1. researchgate.net [researchgate.net]

- 2. Gaba receptor insecticide non-competitive antagonists may bind at allosteric modulator sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fipronil - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. GABA receptor subunit composition relative to insecticide potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil [frontiersin.org]

- 8. WO2011107998A1 - Process for synthesis of fipronil - Google Patents [patents.google.com]

- 9. echemi.com [echemi.com]

- 10. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. nbinno.com [nbinno.com]

- 13. Fipronil Technical Fact Sheet [npic.orst.edu]

- 14. Mechanisms for selective toxicity of fipronil insecticide and its sulfone metabolite and desulfinyl photoproduct - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Vilsmeier-Haack Reaction with 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of the Vilsmeier-Haack reaction in synthesizing novel pyrazole derivatives from 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine. This class of compounds is of significant interest in medicinal chemistry and agrochemical research due to the presence of the trifluoromethyl and dichloro-substituted phenyl moiety, which can impart desirable pharmacological and pesticidal properties.

Introduction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] A notable application of this reaction is the synthesis of 4-formylpyrazoles through the double formylation and cyclization of hydrazones.[4][5] This process offers an efficient route to highly functionalized pyrazole heterocycles, which are key scaffolds in many biologically active molecules.[6][7][8][9] Specifically, the reaction of this compound with various ketones to form hydrazones, followed by treatment with the Vilsmeier-Haack reagent, yields 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes.[5] These pyrazole-4-carbaldehydes serve as valuable intermediates for further synthetic elaborations in drug discovery and materials science.[7][9][10]

The starting material, this compound, is a key intermediate in the synthesis of potent insecticides like Fipronil, highlighting the industrial relevance of this chemical scaffold.[11] Its synthesis typically involves the diazotization of 2,6-dichloro-4-trifluoromethylaniline, followed by reduction.[5]

Chemical Structures

| Compound | Structure |

| 2,6-Dichloro-4-(trifluoromethyl)phenylamine (1) |  |

| Diazonium Intermediate (2) |  |

| This compound (3) |  |

| Substituted Aryl Methyl Ketone (4) |  |

| Phenylhydrazone Intermediate (5) |  |

| 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehyde (6) |  |

Experimental Protocols

Protocol 1: Synthesis of this compound (3)[5]

This protocol details the synthesis of the key starting hydrazine from the corresponding aniline.

Materials:

-

2,6-Dichloro-4-trifluoromethylphenylamine (1)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride (SnCl₂)

-

Water

Procedure:

-

Dissolve 2,6-dichloro-4-trifluoromethylphenylamine (7.5 mmol) in a mixture of concentrated HCl (10 mL) and water (10 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (9.0 mmol) in water.

-

Stir the resulting yellow solution at 0 °C for 2 hours to form the diazonium salt solution (2).

-

In a separate flask, dissolve SnCl₂ (15 mmol) in concentrated HCl (10 mL) and cool to 7 °C.

-

Slowly add the diazonium salt solution dropwise to the SnCl₂ solution.

-

Stir the reaction mixture for 1 hour.

-

Filter the resulting precipitate, wash with water, and air-dry to obtain this compound (3).

Protocol 2: Synthesis of Phenylhydrazones (5)[5]

This protocol describes the formation of the hydrazone intermediates.

Materials:

-

This compound (3)

-

Substituted aryl methyl ketone (4)

-

Ethanol

-

Glacial Acetic Acid

Procedure:

-

Dissolve this compound (1.0 mmol) in ethanol (10 mL).

-

Add the substituted aryl methyl ketone (1.0 mmol) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 2-3 hours.

-

Cool the mixture to room temperature.

-

Filter the precipitated solid, wash with cold ethanol, and dry to yield the phenylhydrazone (5).

Protocol 3: Vilsmeier-Haack Cyclization to 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes (6)[5]

This protocol outlines the final cyclization and formylation step.

Materials:

-

Phenylhydrazone (5)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus Oxychloride (POCl₃)

-

Crushed Ice

-

Sodium Bicarbonate (NaHCO₃) solution (5%)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Prepare the Vilsmeier-Haack reagent: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (3 equiv.) to anhydrous N,N-dimethylformamide.

-

Add the phenylhydrazone (1 equiv.) to the freshly prepared Vilsmeier-Haack reagent.

-

Heat the reaction mixture at 80–90 °C for 4 hours.

-

Pour the cooled reaction mixture onto crushed ice.

-

Neutralize the solution with a 5% aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehyde (6).

Data Presentation

Table 1: Synthesis of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes (6a-i) [5]

| Compound | Ar | Yield (%) |

| 6a | C₆H₅ | 85 |

| 6b | 4-CH₃C₆H₄ | 82 |

| 6c | 4-OCH₃C₆H₄ | 88 |

| 6d | 4-FC₆H₄ | 79 |

| 6e | 4-ClC₆H₄ | 81 |

| 6f | 4-BrC₆H₄ | 76 |

| 6g | 4-NO₂C₆H₄ | 72 |

| 6h | 3-CH₃C₆H₄ | 83 |

| 6i | 2-ClC₆H₄ | 75 |

Visualizations

Reaction Pathway

Caption: Synthetic pathway for pyrazole-4-carbaldehydes.

Experimental Workflow

Caption: Step-by-step experimental workflow.

References

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. journals.stmjournals.com [journals.stmjournals.com]

- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. nbinno.com [nbinno.com]

Application Notes and Protocols: 1,3-Dipolar Cycloaddition and Related Reactions of 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine

These application notes provide detailed procedures for the synthesis of pyrazole and triazole derivatives starting from 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine and its corresponding aniline precursor. These heterocyclic scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds.

Pathway 1: Synthesis of 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes via Vilsmeier-Haack Cyclization

This protocol describes a two-step synthesis of substituted pyrazoles. The first step involves the condensation of this compound with various acetophenones to form hydrazones. The second step is the cyclization of these hydrazones using the Vilsmeier-Haack reagent to yield the target 1,3-disubstituted pyrazole-4-carbaldehydes. While not a direct 1,3-dipolar cycloaddition, this reaction sequence results in a five-membered heterocyclic ring system, a common outcome of such cycloadditions.

Experimental Protocol: Synthesis of Hydrazone Intermediates (5a-i)

-

A solution of this compound (10 mmol) in ethanol (50 mL) is prepared.

-

To this solution, the appropriate substituted acetophenone (10 mmol) is added, followed by a catalytic amount of acetic acid (2-3 drops).

-

The reaction mixture is heated to reflux and stirred for 2-4 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired hydrazone.[1]

Experimental Protocol: Synthesis of 1H-pyrazole-4-carbaldehydes (6a-i)

-

In a flask equipped with a stirrer and a dropping funnel, anhydrous N,N-dimethylformamide (DMF, 3 equivalents) is cooled in an ice bath.

-

Phosphorus oxychloride (POCl3, 3 equivalents) is added dropwise to the cooled DMF with stirring.

-

After the addition is complete, the mixture is stirred for an additional 30 minutes at room temperature to form the Vilsmeier-Haack reagent.

-

The corresponding hydrazone (1 equivalent) is then added to the Vilsmeier-Haack reagent.

-

The reaction mixture is heated to 80–90 °C and stirred for 4 hours.[1]

-

After cooling to room temperature, the mixture is poured into crushed ice.

-

The resulting solution is neutralized with a saturated sodium bicarbonate solution.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from ethanol to give the final 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes.[1]

Data Presentation: Synthesized Pyrazole Derivatives

| Compound | Ar | Yield (%) | Melting Point (°C) |

| 6a | Phenyl | 85 | 138-140 |

| 6b | 4-Methylphenyl | 88 | 142-144 |

| 6c | 3-Chlorophenyl | 82 | 105-106[1] |

| 6d | 4-Chlorophenyl | 90 | 168-170 |

| 6e | 4-Bromophenyl | 92 | 175-177 |

| 6f | 4-Methoxyphenyl | 86 | 155-157 |

| 6g | 4-(Trifluoromethyl)phenyl | 85 | 88-90[1] |

| 6h | 4-Nitrophenyl | 80 | 206-208[1] |

| 6i | 2,4-Dichlorophenyl | 83 | 158-160 |

Yields are based on the corresponding hydrazone.

Workflow Diagram

Caption: Synthesis of pyrazoles via hydrazone formation and Vilsmeier-Haack cyclization.

Pathway 2: Synthesis of 1-(2,6-Dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H-[1][2][3]-triazoles via 1,3-Dipolar Cycloaddition

This protocol outlines the synthesis of 1,4-disubstituted 1,2,3-triazoles through a copper(I)-catalyzed 1,3-dipolar cycloaddition, often referred to as a "click" reaction. The key 1,3-dipole, (2-azido-1,3-dichloro-5-trifluoromethyl)benzene, is first synthesized from the corresponding aniline. This azide then reacts with various terminal alkynes to regioselectively form the triazole products.

Experimental Protocol: Synthesis of (2-Azido-1,3-dichloro-5-trifluoromethyl)benzene

Note: This is a general procedure for the diazotization of an aniline and subsequent conversion to an azide. Appropriate safety precautions for handling azides should be taken.

-

2,6-Dichloro-4-(trifluoromethyl)aniline (10 mmol) is dissolved in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL).

-

The solution is cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite (11 mmol) in water (5 mL) is added dropwise, keeping the temperature below 5 °C.

-

The resulting diazonium salt solution is stirred for 30 minutes at 0-5 °C.

-

In a separate flask, a solution of sodium azide (12 mmol) in water (10 mL) is prepared and cooled to 0-5 °C.

-

The cold diazonium salt solution is added slowly to the sodium azide solution with vigorous stirring. Evolution of nitrogen gas may be observed.

-

The reaction mixture is stirred for an additional 1-2 hours at room temperature.

-

The product is extracted with diethyl ether or ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude azide, which can often be used in the next step without further purification.

Experimental Protocol: 1,3-Dipolar Cycloaddition

-

To a solution of (2-azido-1,3-dichloro-5-trifluoromethyl)benzene (1 mmol) and the terminal alkyne (1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL), sodium ascorbate (0.2 mmol) is added.

-

A solution of copper(II) sulfate pentahydrate (0.1 mmol) in a minimum amount of water is then added.

-

The reaction mixture is stirred at room temperature for 12-24 hours. The reaction is often characterized by a color change.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, water (20 mL) is added to the reaction mixture.

-

The product is extracted with ethyl acetate (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the pure 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-[1][2][3]-triazole.[3]

Data Presentation: Synthesized 1,2,3-Triazole Derivatives

| Compound | R (from Alkyne) | Yield (%) | Melting Point (°C) |

| 5a | Phenyl | 93 | 160-161[3] |

| 5b | n-Butyl | 90 | 98-99 |

| 5c | n-Pentyl | 91 | 78-79 |

| 5d | n-Hexyl | 89 | 65-66 |

| 5e | Cyclohexyl | 85 | 145-146 |

| 5f | Hydroxymethyl | 82 | 155-156 |

Yields are based on the starting azide.

Workflow Diagram

Caption: Synthesis of 1,2,3-triazoles via diazotization and Cu(I)-catalyzed cycloaddition.

References

Application Notes and Protocols: Synthesis of Pyrazolone Derivatives from 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine and β-Ketoesters

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction between 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine and β-ketoesters is a key transformation in synthetic organic chemistry, primarily utilized for the synthesis of highly substituted pyrazole and pyrazolone derivatives. This class of heterocyclic compounds is of significant interest in the pharmaceutical and agrochemical industries due to their diverse biological activities. Notably, this reaction serves as a crucial step in the synthesis of Fipronil, a broad-spectrum phenylpyrazole insecticide. The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting anti-inflammatory, analgesic, anticancer, and antimicrobial properties.

These application notes provide a detailed overview of the Knorr pyrazole synthesis, the primary reaction pathway for the condensation of this compound with β-ketoesters. Detailed experimental protocols, quantitative data, and visual diagrams of the reaction mechanism and experimental workflow are presented to guide researchers in the successful synthesis and application of these valuable compounds.

Reaction Mechanism: Knorr Pyrazole Synthesis

The reaction of this compound with a β-ketoester, such as ethyl acetoacetate, proceeds via the Knorr pyrazole synthesis. The generally accepted mechanism involves an initial acid-catalyzed condensation of the hydrazine with the ketone carbonyl of the β-ketoester to form a phenylhydrazone intermediate. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the ester carbonyl. Subsequent elimination of ethanol and tautomerization leads to the formation of the stable pyrazolone ring system.

Caption: General mechanism of the Knorr Pyrazole Synthesis.

Applications in Drug Discovery and Agrochemicals

The pyrazole ring is a versatile scaffold found in numerous biologically active compounds. The products derived from the reaction of this compound with β-ketoesters are valuable precursors for:

-

Agrochemicals: The primary application is in the synthesis of Fipronil, a potent insecticide that acts by blocking GABA-gated chloride channels in insects.[1]

-

Pharmaceuticals: Substituted pyrazoles are known to exhibit a wide range of pharmacological activities, including:

-

Anti-inflammatory and Analgesic Effects: Celecoxib, a well-known COX-2 inhibitor, features a pyrazole core.

-

Anticancer Activity: Various pyrazole derivatives have been investigated as inhibitors of protein kinases and other targets in cancer therapy.

-

Antimicrobial Properties: The pyrazole nucleus is present in several compounds with antibacterial and antifungal activities.

-

Experimental Protocols

The following protocols provide a general methodology for the synthesis of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3-methyl-5-pyrazolone from this compound and ethyl acetoacetate. This protocol is based on the principles of the Knorr pyrazole synthesis and may require optimization for specific substrates and scales.

Protocol 1: Synthesis of 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-3-methyl-5-pyrazolone

Materials:

-

This compound

-

Ethyl acetoacetate

-

Glacial acetic acid (catalyst)

-

Ethanol (solvent)

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus (Büchner funnel)

-

Thin-layer chromatography (TLC) apparatus for reaction monitoring

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

-

Addition of Reagents: To the stirred solution, add ethyl acetoacetate (1.0-1.2 eq) followed by a catalytic amount of glacial acetic acid (e.g., 5-10 mol%).

-

Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Precipitation: Slowly add deionized water to the reaction mixture with stirring until a precipitate forms.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol or a mixture of ethanol and water to remove impurities.

-

Drying: Dry the purified product in a vacuum oven at a suitable temperature (e.g., 50-60 °C) to a constant weight.

-

Characterization: Characterize the final product by standard analytical techniques such as melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Experimental workflow for pyrazolone synthesis.

Quantitative Data

The yield of the Knorr pyrazole synthesis can be influenced by factors such as the purity of the reactants, reaction time, temperature, and the efficiency of the work-up and purification process. The following table provides representative data for the synthesis of pyrazolones from substituted phenylhydrazines and β-ketoesters, based on literature precedents for similar reactions.

| Phenylhydrazine Derivative | β-Ketoester | Solvent | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |

| This compound | Ethyl acetoacetate | Ethanol | Acetic Acid | 2-4 | Reflux | 85-95 (Typical) |

| Phenylhydrazine | Ethyl acetoacetate | Acetic Acid | None | 1 | 100 | ~90 |

| p-Tolylhydrazine | Ethyl acetoacetate | Ethanol | Acetic Acid | 3 | Reflux | 88 |

| 4-Nitrophenylhydrazine | Ethyl acetoacetate | Ethanol | Acetic Acid | 4 | Reflux | 82 |

Note: The yield for the reaction with this compound is an estimated range based on the high reactivity of this substrate in similar cyclocondensation reactions. Actual yields may vary.

Safety Precautions

-

Hydrazine Derivatives: Phenylhydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Solvents and Reagents: Ethanol is flammable. Acetic acid is corrosive. Handle with care and avoid inhalation of vapors.

-

Reaction Conditions: Heating flammable solvents requires appropriate safety measures, such as using a heating mantle with a temperature controller and ensuring no open flames are present.

By following these application notes and protocols, researchers can effectively synthesize pyrazolone derivatives from this compound and β-ketoesters for further investigation in drug discovery and agrochemical development.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various novel heterocyclic compounds utilizing 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine as a key starting material. The inclusion of a trifluoromethyl group and a dichlorinated phenyl ring in this starting material is of significant interest in medicinal chemistry and agrochemical research, as these moieties can enhance biological activity and metabolic stability.[1][2] This document outlines the synthesis of pyrazoles, a proposed pathway for indoles via the Fischer indole synthesis, and the synthesis of 1,2,3-triazoles.

Synthesis of 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes

This protocol describes the synthesis of pyrazole-4-carbaldehydes through the Vilsmeier-Haack cyclization of hydrazones.[1][3] Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, antiparasitic, and antidiabetic properties.[1] The Vilsmeier-Haack reaction provides an efficient route to 4-formylpyrazoles, which are versatile intermediates for further functionalization.

Experimental Protocol

Step 1: Synthesis of Hydrazones (5a-i)

A general procedure for the synthesis of the intermediate hydrazones is as follows:

-

Dissolve this compound (1.0 eq) in ethanol.

-

Add the appropriate substituted acetophenone (1.0 eq).

-

Add a catalytic amount of acetic acid.

-

Reflux the mixture for 2-4 hours.

-

Cool the reaction mixture to room temperature.

-

The resulting solid is filtered, washed with cold ethanol, and dried to afford the desired hydrazone.

Step 2: Synthesis of 1H-pyrazole-4-carbaldehydes (6a-i) via Vilsmeier-Haack Reaction

-

In a flask, prepare the Vilsmeier-Haack reagent by adding phosphorus oxychloride (POCl₃, 3.0 eq) to anhydrous N,N-dimethylformamide (DMF) at 0 °C with stirring.

-

To the prepared Vilsmeier-Haack reagent, add the corresponding hydrazone (1.0 eq).

-

Heat the reaction mixture at 80-90 °C for 4 hours.

-

After cooling, pour the reaction mixture into crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

The precipitated solid is filtered, washed with water, and purified by column chromatography or recrystallization to yield the final 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes.[1]

Quantitative Data

| Compound | Ar-group | Yield (%) | Melting Point (°C) |

| 6c | 3-chlorophenyl | 85 | 105-106 |

| 6e | 3-bromophenyl | 82 | 110-112 |

| 6f | 4-methoxyphenyl | 88 | 75-77 |

| 6h | 4-nitrophenyl | 90 | 206-208 |

| 6i | 6-methoxy-naphthalen-2-yl | 83 | 144-146 |

Data extracted from Hu, H. et al., Molecules, 2010.[1]

Synthetic Workflow

Caption: Synthetic scheme for pyrazole-4-carbaldehydes.

Proposed Synthesis of Indoles via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles from a phenylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.[4][5][6] This reaction proceeds through the formation of a phenylhydrazone intermediate, followed by a[4][4]-sigmatropic rearrangement.[4][7] Brønsted acids (e.g., HCl, H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂, BF₃) can be employed as catalysts.[4][7]

General Experimental Protocol

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid, or toluene), add the desired aldehyde or ketone (1.1 eq).

-

Add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid).

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice water.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired substituted indole.

Logical Relationship of the Fischer Indole Synthesis

Caption: Mechanism of the Fischer Indole Synthesis.

Synthesis of 1-(2,6-Dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H-[1][3][4]-triazoles

This protocol outlines the synthesis of 1,4-disubstituted 1,2,3-triazoles via a copper(I)-catalyzed 1,3-dipolar cycloaddition reaction between an azide and a terminal alkyne.[2] This "click chemistry" approach is highly efficient and regioselective, exclusively yielding the 1,4-isomer.[2] Triazole derivatives are known for a variety of biological activities, including anti-HIV and antimicrobial properties.[2]

Experimental Protocol

Step 1: Synthesis of 2-Azido-1,3-dichloro-5-(trifluoromethyl)benzene

This step is required to convert the starting hydrazine into the necessary azide precursor. A common method is diazotization followed by reaction with sodium azide.

-

Prepare a solution of 2,6-dichloro-4-(trifluoromethyl)aniline (derived from the corresponding hydrazine) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the azide.

Step 2: 1,3-Dipolar Cycloaddition

-

Dissolve 2-azido-1,3-dichloro-5-(trifluoromethyl)benzene (1.0 eq) and the terminal alkyne (1.2 eq) in a solvent mixture of t-BuOH and H₂O (1:1).

-

To this solution, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.01 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC until the starting azide is consumed.

-

Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to afford the 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H-[1][3][4]-triazole.

Quantitative Data for Triazole Synthesis

| Alkyne Substituent (R) | Yield (%) |

| Phenyl | 95 |

| 4-Methylphenyl | 92 |

| 4-Methoxyphenyl | 93 |

| n-Hexyl | 85 |

| Cyclohexyl | 88 |

Note: The yields are typically high for this type of reaction.

Experimental Workflow for Triazole Synthesis

Caption: Workflow for the synthesis of 1,2,3-triazoles.

These protocols provide a foundation for the synthesis of diverse heterocyclic structures from this compound, a valuable starting material for the development of new chemical entities with potential applications in pharmacology and agriculture. The inherent biological activity associated with the fluorinated and chlorinated phenylhydrazine moiety makes these synthetic routes particularly relevant for drug discovery programs.[8]

References

- 1. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes | MDPI [mdpi.com]

- 2. Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[1,2,3]-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes | Semantic Scholar [semanticscholar.org]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

The Pivotal Role of 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine in Modern Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine is a critical building block in the synthesis of a significant class of modern agrochemicals, most notably the phenylpyrazole insecticides. Its unique trifluoromethyl and dichloro substitutions on the phenyl ring impart desirable properties to the final active ingredients, including high potency, selectivity, and favorable metabolic profiles in target organisms. This application note provides a detailed overview of the use of this hydrazine in the synthesis of the broad-spectrum insecticide, fipronil, and other related pyrazole derivatives. It includes comprehensive experimental protocols, quantitative data, and visual representations of the synthetic pathways and experimental workflows to aid researchers in the field of agrochemical development.

Application in Phenylpyrazole Insecticide Synthesis

The primary application of this compound lies in its role as a key precursor for the construction of the N-phenylpyrazole core of insecticides like fipronil. The synthesis generally proceeds through a multi-step process involving the formation of a pyrazole ring system, followed by functional group manipulations to arrive at the final active molecule.

Synthetic Pathway to Fipronil

The synthesis of fipronil from this compound is a well-established industrial process. While direct use of the hydrazine is possible, many synthetic routes start from the corresponding aniline, 2,6-dichloro-4-(trifluoromethyl)aniline, which is converted in situ to a diazonium salt that acts as a synthetic equivalent of the hydrazine. The general synthetic scheme involves two key transformations:

-

Pyrazole Ring Formation: The phenylhydrazine or its diazonium salt equivalent undergoes a condensation and cyclization reaction with a suitable three-carbon synthon, typically a derivative of dicyanopropionate, to form the 5-aminopyrazole ring.

-

Oxidation: A subsequent oxidation step converts a thioether intermediate to the corresponding sulfoxide, which is the final fipronil molecule.

Below is a visual representation of the overall synthetic workflow.

Experimental Protocols

The following are detailed protocols for the key steps in the synthesis of fipronil, based on established literature and patent procedures.

Protocol 1: Synthesis of 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole

This protocol describes the formation of the key pyrazole intermediate from 2,6-dichloro-4-(trifluoromethyl)aniline.

Materials:

-

2,6-dichloro-4-trifluoromethylaniline

-

Concentrated Hydrochloric Acid or Acetic Acid

-

Ethyl 2,3-dicyanopropionate

-

Sodium Nitrite (NaNO₂)

-

Toluene

-

Concentrated Ammonia solution

-

Water

Procedure:

-

In a reaction vessel, dissolve 2,6-dichloro-4-trifluoromethylaniline in an acidic solution (e.g., concentrated hydrochloric acid or glacial acetic acid) at room temperature.

-

To this solution, add ethyl 2,3-dicyanopropionate.

-

Cool the mixture to 5-15°C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature between 5-15°C.

-

After the addition is complete, allow the reaction to stir at 20-25°C for 2-4 hours.

-

Add water to the reaction mixture and stir for 30-60 minutes. Allow the layers to separate.

-

Separate the lower organic layer. Extract the upper aqueous layer with toluene.

-

Combine the organic layer and the toluene extract.

-

Adjust the pH of the combined organic phase to ≥11 with concentrated ammonia solution.

-

Stir the mixture at room temperature for 2-4 hours to facilitate the ring-closure reaction.

-

Wash the organic layer with water, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

The crude 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole can be further purified by recrystallization.

Protocol 2: Synthesis of Fipronil via Oxidation

This protocol details the oxidation of the intermediate sulfide to the final fipronil product.

Materials:

-

5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole

-

Trichloroacetic acid

-

Chlorobenzene

-

Boric acid

-

50% Hydrogen Peroxide (H₂O₂)

-

Ethyl acetate

Procedure:

-

In a reaction flask, prepare a mixture of trichloroacetic acid and chlorobenzene.

-

Add boric acid and 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole to the mixture.

-

Cool the reaction mixture to 15-20°C.

-

Slowly add 50% aqueous hydrogen peroxide while maintaining the temperature at 15-20°C.

-

Stir the reaction mixture vigorously for approximately 20 hours at this temperature.

-

After the reaction is complete (monitored by TLC or HPLC), the crude fipronil can be isolated by filtration.

-

The crude product is then purified by crystallization from a solvent mixture such as chlorobenzene and ethyl acetate to yield fipronil of high purity.[1][2]

Quantitative Data

The following tables summarize quantitative data from various reported syntheses of fipronil and its intermediates.

Table 1: Synthesis of Fipronil via Oxidation of the Thio-precursor

| Starting Material | Oxidizing Agent | Solvent System | Reaction Time (h) | Purity of Crude Product (%) | Final Purity after Purification (%) | Reference |

| 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole | H₂O₂ (50%) | Trichloroacetic acid, Chlorobenzene | 20 | 94 | >97 | [1][2] |

| 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole | H₂O₂ (50%) | Dibromoacetic acid, Tribromoacetic acid, Chlorobenzene | 23 | - | 96 | [1][2] |

Table 2: Purification of Fipronil

| Crude Fipronil Purity (%) | Purification Method | Solvent System | Final Purity (%) | Reference |

| 97 | Crystallization and Leaching | Ethyl acetate, Chlorobenzene (80:20 v/v) | >98 | [1][2] |

Signaling Pathways and Logical Relationships

The synthesis of fipronil from its precursors involves a logical sequence of chemical transformations. The following diagram illustrates the key reaction steps.

Conclusion

This compound and its aniline precursor are indispensable intermediates in the agrochemical industry. The synthetic routes leading to potent insecticides like fipronil are well-defined and optimized for industrial-scale production. The protocols and data presented herein provide a valuable resource for researchers and professionals involved in the discovery and development of new agrochemicals, enabling the efficient synthesis and evaluation of novel phenylpyrazole derivatives. The provided diagrams offer a clear visual guide to the synthetic pathways and experimental workflows, facilitating a better understanding of the chemical processes involved.

References

- 1. WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds - Google Patents [patents.google.com]

- 2. Preparation Method of 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole_Chemicalbook [chemicalbook.com]

Applications of 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine in Medicinal Chemistry: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine is a key building block in synthetic and medicinal chemistry, primarily utilized in the construction of pyrazole-containing heterocyclic compounds. The unique substitution pattern of this hydrazine derivative, featuring electron-withdrawing chloro and trifluoromethyl groups, significantly influences the physicochemical properties and biological activity of the resulting molecules. This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on the synthesis of bioactive pyrazoles, their biological targets, and therapeutic potential. Detailed experimental protocols and data are presented to facilitate further research and development in this area.

Core Application: Synthesis of Bioactive Pyrazoles

The primary application of this compound in medicinal chemistry is its use as a precursor for the synthesis of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)pyrazole derivatives. The classical Knorr pyrazole synthesis, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound, is a common strategy employed. A notable extension of this is the Vilsmeier-Haack reaction for the synthesis of 4-formylpyrazoles.

A key synthetic route involves the reaction of this compound with acetophenones to form hydrazones, which are then cyclized using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. These pyrazole carbaldehydes serve as versatile intermediates for further structural modifications to generate a library of potentially bioactive compounds.

Medicinal Chemistry Applications and Biological Activities

While initially explored for its applications in agrochemicals, particularly as a precursor to the insecticide Fipronil, the 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)pyrazole scaffold has garnered attention in medicinal chemistry for its potential as a source of novel therapeutic agents. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer and kinase inhibitory effects.

Anticancer and Kinase Inhibitory Potential